molecular formula C6H6N4 B1293940 2H-Benzo[d][1,2,3]triazol-5-amine CAS No. 3325-11-9

2H-Benzo[d][1,2,3]triazol-5-amine

Cat. No.: B1293940
CAS No.: 3325-11-9
M. Wt: 134.14 g/mol
InChI Key: XSFHICWNEBCMNN-UHFFFAOYSA-N
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Description

2H-Benzo[d][1,2,3]triazol-5-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-Aminobenzotriazole is the cytochrome P450 (P450) family of enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds .

Mode of Action

5-Aminobenzotriazole acts as a non-selective, mechanism-based inhibitor of both human and non-human P450 enzymes . It interacts with these enzymes, inhibiting their activity and thereby affecting the metabolism of substances that are normally processed by these enzymes .

Biochemical Pathways

5-Aminobenzotriazole affects the biochemical pathways associated with the metabolism of new chemical entities . By inhibiting the activity of P450 enzymes, it can alter the contributions of P450 versus non-P450 pathways to the metabolism of these entities .

Pharmacokinetics

The pharmacokinetics of 5-Aminobenzotriazole involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of 5-Aminobenzotriazole, influencing how much of the compound reaches its target enzymes and how long it remains active in the body .

Result of Action

The inhibition of P450 enzymes by 5-Aminobenzotriazole can result in significant changes at the molecular and cellular levels . These changes can affect the metabolism of various substances, potentially leading to alterations in their pharmacological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Aminobenzotriazole . For example, the presence of 5-Aminobenzotriazole in water supplies has attracted the attention of many environmental researchers . The impact of these environmental factors on the action of 5-Aminobenzotriazole is an important area of ongoing research .

Biochemical Analysis

Biochemical Properties

2H-Benzo[d][1,2,3]triazol-5-amine plays a crucial role in biochemical reactions, particularly as an acylation agent. It reacts with nucleophilic groups such as amines and alcohols, facilitating the synthesis of various derivatives, including piperazine and quinoline compounds . This compound interacts with enzymes and proteins through hydrogen bonding and π-π stacking interactions, which enhance its binding affinity and specificity . The ability of this compound to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It exhibits antiproliferative, antimicrobial, and anti-inflammatory activities, which are mediated through its interactions with cellular targets . The compound’s ability to modulate cell signaling pathways and gene expression makes it a potential candidate for therapeutic applications in cancer and infectious diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms stable complexes with enzymes and receptors through hydrogen bonding and π-π stacking interactions, which enhance its binding affinity and specificity . These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its activity may decrease due to degradation or interactions with other molecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antiproliferative and antimicrobial activities . At high doses, it may cause toxic or adverse effects, including cellular dysfunction and necrotic cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s stability and resistance to metabolic degradation make it a valuable tool in biochemical research. It can influence metabolic flux and metabolite levels, contributing to its diverse biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its biological activity. The compound’s ability to form stable complexes with biomolecules also contributes to its effective transport and distribution.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its efficacy in biochemical reactions. The subcellular localization of this compound is crucial for its role in modulating cellular processes and gene expression.

Properties

IUPAC Name

2H-benzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFHICWNEBCMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062978
Record name 1H-Benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3325-11-9
Record name 1H-Benzotriazol-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003325119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazol-6-amine
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-benzo[d][1,2,3]triazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-Aminobenzotriazole readily undergoes reactions with various electrophiles. It can participate in Michael additions with dimethyl acetylenedicarboxylate (DMAD) yielding both Z and E isomers. [, ] This reactivity stems from the nucleophilic nature of the amino group. Furthermore, it undergoes condensation reactions with dimedone and aromatic aldehydes in the presence of acidic catalysts. []

A: 5-Aminobenzotriazole serves as a versatile precursor for a wide range of heterocycles. For instance, reacting it with DMAD can yield (benzotriazol-5-yl)-2-pyridones, triazolo-9,10-dihydrobenzo[b]azepines, and triazolo-2-oxindoles, depending on the reaction conditions. [, ] Furthermore, it can be used to synthesize triazolo[4,5-f]quinolines through reactions with β-keto esters and diethyl ethoxymethylenemalonate. [] Condensation reactions with dimedone and aromatic aldehydes lead to the formation of tetrahydrotriazoloacridines. []

A: The derivatives of 5-Aminobenzotriazole, specifically the triazolo[4,5-f]quinolines, have shown potential pharmacological interest. [] While specific details on their biological activity are not elaborated upon in the provided research, this highlights the potential of these compounds for medicinal chemistry applications.

A: One challenge is the potential for side reactions due to the dual reactivity of 5-Aminobenzotriazole. [] Selective protection of the triazole nitrogen is often required to control the reaction pathway and obtain desired products. Further research focusing on optimizing reaction conditions and exploring alternative synthetic routes could address this challenge and enhance the accessibility of diverse 5-Aminobenzotriazole derivatives.

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